Cas no 1017789-04-6 (2-(5-bromopyrimidin-2-yl)oxybenzonitrile)
2-(5-bromopyrimidin-2-yl)oxybenzonitrile Chemical and Physical Properties
Names and Identifiers
-
- 2-(5-bromopyrimidin-2-yl)oxybenzonitrile
- CTK4A0232
- AG-D-09236
- 2-(5-bromopyrimidin-2-yloxy)benzonitrile
- KB-223342
- A-2078
- 2-(5-BROMO-PYRIMIDIN-2-YLOXY)-BENZONITRILE
- DTXSID40650604
- 2-[(5-BROMOPYRIMIDIN-2-YL)OXY]BENZONITRILE
- AKOS013181496
- 2-((5-Bromopyrimidin-2-yl)oxy)benzonitrile
- MFCD09991555
- A925671
- DB-312706
- AS-31368
- CS-0171182
- 1017789-04-6
- SB58092
-
- MDL: MFCD09991555
- Inchi: 1S/C11H6BrN3O/c12-9-6-14-11(15-7-9)16-10-4-2-1-3-8(10)5-13/h1-4,6-7H
- InChI Key: ZUOADFNKCASAFB-UHFFFAOYSA-N
- SMILES: BrC1C=NC(=NC=1)OC1C=CC=CC=1C#N
Computed Properties
- Exact Mass: 274.96900
- Monoisotopic Mass: 274.96942g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 270
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 58.8Ų
Experimental Properties
- PSA: 58.80000
- LogP: 2.90308
2-(5-bromopyrimidin-2-yl)oxybenzonitrile Security Information
- Signal Word:Warning
- Hazard Statement: H302
- Warning Statement: P280;P305+P351+P338
- Storage Condition:Room temperature
2-(5-bromopyrimidin-2-yl)oxybenzonitrile Customs Data
- HS CODE:2933599090
- Customs Data:
China Customs Code:
2933599090Overview:
2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-(5-bromopyrimidin-2-yl)oxybenzonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 036453-250mg |
2-(5-Bromo-pyrimidin-2-yloxy)-benzonitrile |
1017789-04-6 | 97% | 250mg |
£106.00 | 2022-02-28 | |
| Fluorochem | 036453-1g |
2-(5-Bromo-pyrimidin-2-yloxy)-benzonitrile |
1017789-04-6 | 97% | 1g |
£222.00 | 2022-02-28 | |
| Fluorochem | 036453-5g |
2-(5-Bromo-pyrimidin-2-yloxy)-benzonitrile |
1017789-04-6 | 97% | 5g |
£877.00 | 2022-02-28 | |
| Chemenu | CM316240-5g |
2-((5-Bromopyrimidin-2-yl)oxy)benzonitrile |
1017789-04-6 | 95% | 5g |
$728 | 2021-08-18 | |
| Alichem | A089007726-5g |
2-(5-Bromo-pyrimidin-2-yloxy)-benzonitrile |
1017789-04-6 | 95% | 5g |
$771.21 | 2023-09-04 | |
| Chemenu | CM316240-1g |
2-((5-Bromopyrimidin-2-yl)oxy)benzonitrile |
1017789-04-6 | 95% | 1g |
$215 | 2023-02-03 | |
| abcr | AB282808-1 g |
2-(5-Bromo-pyrimidin-2-yloxy)-benzonitrile, 97%; . |
1017789-04-6 | 97% | 1 g |
€365.70 | 2023-07-20 | |
| AstaTech | 30011-0.25/G |
2-(5-BROMO-PYRIMIDIN-2-YLOXY)-BENZONITRILE |
1017789-04-6 | 97% | 0.25g |
$117 | 2023-09-18 | |
| AstaTech | 30011-1/G |
2-(5-BROMO-PYRIMIDIN-2-YLOXY)-BENZONITRILE |
1017789-04-6 | 97% | 1g |
$367 | 2023-09-18 | |
| AstaTech | 30011-5/G |
2-(5-BROMO-PYRIMIDIN-2-YLOXY)-BENZONITRILE |
1017789-04-6 | 97% | 5g |
$1277 | 2023-09-18 |
2-(5-bromopyrimidin-2-yl)oxybenzonitrile Suppliers
2-(5-bromopyrimidin-2-yl)oxybenzonitrile Related Literature
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
Additional information on 2-(5-bromopyrimidin-2-yl)oxybenzonitrile
Recent Advances in the Study of 2-(5-bromopyrimidin-2-yl)oxybenzonitrile (CAS: 1017789-04-6) in Chemical Biology and Pharmaceutical Research
The compound 2-(5-bromopyrimidin-2-yl)oxybenzonitrile (CAS: 1017789-04-6) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its bromopyrimidine and benzonitrile moieties, has shown promising potential as a versatile scaffold in drug discovery and development. Recent studies have explored its applications in kinase inhibition, protein-protein interaction modulation, and as a key intermediate in the synthesis of more complex bioactive molecules.
One of the most notable findings in recent literature is the role of 2-(5-bromopyrimidin-2-yl)oxybenzonitrile in the development of novel kinase inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a precursor in the synthesis of selective inhibitors targeting the JAK-STAT signaling pathway. The bromine atom at the 5-position of the pyrimidine ring was found to be crucial for achieving optimal binding affinity, while the benzonitrile group contributed to improved pharmacokinetic properties.
Further research has highlighted the compound's utility in fragment-based drug design. Its relatively small molecular weight (279.09 g/mol) and favorable physicochemical properties make it an ideal starting point for structure-activity relationship studies. Recent crystallographic analyses have revealed that 2-(5-bromopyrimidin-2-yl)oxybenzonitrile can form stable interactions with various protein targets through both hydrogen bonding and hydrophobic interactions.
In the realm of synthetic chemistry, novel methodologies have been developed for the efficient preparation of 2-(5-bromopyrimidin-2-yl)oxybenzonitrile and its derivatives. A 2022 publication in Organic Letters described a palladium-catalyzed cross-coupling approach that significantly improved the yield and purity of the compound compared to traditional synthetic routes. This advancement has facilitated more extensive biological evaluation of the molecule and its analogs.
The safety profile and toxicological characteristics of 2-(5-bromopyrimidin-2-yl)oxybenzonitrile have also been investigated in recent preclinical studies. While the compound shows good stability under physiological conditions, researchers have noted the importance of careful structural modification to minimize potential off-target effects. These findings underscore the need for continued optimization of this chemical scaffold for therapeutic applications.
Looking forward, the unique structural features of 2-(5-bromopyrimidin-2-yl)oxybenzonitrile position it as a valuable tool in chemical biology and a promising lead compound in pharmaceutical development. Ongoing research is exploring its potential in addressing unmet medical needs, particularly in oncology and inflammatory diseases. The compound's versatility and the growing body of research supporting its applications suggest that it will remain an important focus of investigation in the coming years.
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